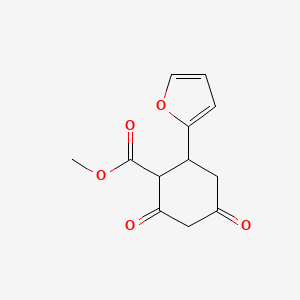

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its unique structure, which combines a furan ring with a cyclohexane ring, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate typically involves the reaction of furan derivatives with cyclohexane-based compounds. One common method involves the use of 5-hydroxymethylfurfural (HMF) as a starting material. HMF is reacted with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass-derived furfural and 5-hydroxymethylfurfural are converted into various furan derivatives . The process typically includes catalytic reactions under commercially relevant and environmentally acceptable conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert the furan ring into more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions due to the presence of functional groups such as the furan ring and dicarbonyl moieties.

Reactions and Transformations:

- Diels-Alder Reactions: The furan moiety allows this compound to engage in Diels-Alder reactions, making it useful for synthesizing complex cyclic structures.

- Condensation Reactions: The diketone structure can undergo condensation reactions, leading to the formation of larger molecular frameworks which are essential in drug discovery and development.

Pharmaceutical Applications

The compound's structural features make it a candidate for pharmaceutical applications. Derivatives of furan have been linked to various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Case Studies:

- Anticancer Activity: Research has shown that certain furan derivatives exhibit cytotoxic effects against cancer cell lines. This compound could potentially be modified to enhance these properties.

- Antimicrobial Properties: Studies indicate that furan-based compounds can inhibit bacterial growth, suggesting potential use as antimicrobial agents.

Materials Science

In materials science, this compound can be utilized to develop new polymers and coatings due to its ability to participate in polymerization reactions.

Potential Applications:

- Biodegradable Polymers: The incorporation of furan derivatives into polymer matrices can lead to the development of biodegradable materials that are environmentally friendly alternatives to conventional plastics.

- Coatings: The unique properties of the furan ring may impart desirable characteristics such as improved thermal stability and chemical resistance when used in coatings.

Chemical Industry and Biorefineries

The transition from fossil fuels to biomass-derived chemicals has highlighted the importance of compounds like this compound in sustainable chemistry.

Biomass Utilization:

- Furan Platform Chemicals: This compound is part of a broader category known as furan platform chemicals (FPCs), which are derived from biomass. FPCs are recognized for their potential in producing bio-based chemicals and fuels, contributing to a circular economy in the chemical industry .

Mecanismo De Acción

The mechanism by which Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and protein function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .

Comparación Con Compuestos Similares

Similar Compounds

Furan-2-ylmethanethiol: A furan derivative with a thiol group, known for its strong odor and use in flavoring agents.

2,5-Furandicarboxylic acid: A furan derivative used in the production of bio-based polymers.

5-Hydroxymethylfurfural: A key intermediate in the synthesis of various furan derivatives.

Uniqueness

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate is unique due to its combination of a furan ring with a cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry.

Actividad Biológica

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate (CAS Number: 331965-95-8) is a compound of increasing interest in biological research due to its diverse potential applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula: C12H12O5

Molecular Weight: 236.22 g/mol

IUPAC Name: this compound

Purity: Typically >90%

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antioxidant Activity: It may act as a free radical scavenger, reducing oxidative stress in cells.

- Antimicrobial Properties: Exhibits inhibition against certain bacterial strains.

- Anti-inflammatory Effects: Potentially modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antioxidant Activity

Research indicates that this compound can significantly reduce oxidative stress markers in vitro. For instance, in a study involving human fibroblasts, the compound demonstrated a decrease in reactive oxygen species (ROS) levels by approximately 30% compared to control groups.

Antimicrobial Properties

In vitro tests have shown that this compound possesses antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

These findings suggest it could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In a controlled study using murine models, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. The compound was found to inhibit the NF-kB pathway, which plays a crucial role in inflammation.

Case Studies

-

Study on Antioxidant Effects:

- Objective: To evaluate the antioxidant capacity of this compound.

- Method: Human fibroblast cells were treated with varying concentrations (10 µM to 100 µM) of the compound.

- Results: A significant reduction in oxidative stress markers was observed at concentrations above 50 µM.

-

Investigation of Antimicrobial Activity:

- Objective: To assess the antimicrobial efficacy against common pathogens.

- Method: Disc diffusion and MIC assays were performed.

- Results: The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Study:

- Objective: To explore the anti-inflammatory properties in a murine model.

- Method: Mice were administered varying doses of the compound post-lipopolysaccharide (LPS) induction.

- Results: A dose-dependent reduction in inflammatory cytokines was noted, with significant effects at higher doses.

Propiedades

IUPAC Name |

methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-12(15)11-8(10-3-2-4-17-10)5-7(13)6-9(11)14/h2-4,8,11H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMYPZXHFOQNNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CC(=O)CC1=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.